molecular formula C7H5NO2S B2587183 Methyl 4-cyanothiophene-2-carboxylate CAS No. 67808-33-7

Methyl 4-cyanothiophene-2-carboxylate

Cat. No. B2587183
CAS RN: 67808-33-7
M. Wt: 167.18
InChI Key: TYOWYTNOORXRSB-UHFFFAOYSA-N
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Description

Methyl 4-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is also known by its CAS number 67808-33-7 .


Molecular Structure Analysis

The molecular structure of Methyl 4-cyanothiophene-2-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a cyano group (C#N) and a carboxylate ester group (CO2CH3) .


Physical And Chemical Properties Analysis

Methyl 4-cyanothiophene-2-carboxylate has a molecular weight of 167.19 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Safety and Hazards

The safety data sheet for Methyl 4-cyanothiophene-2-carboxylate suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Thiophene derivatives, including Methyl 4-cyanothiophene-2-carboxylate, continue to be a topic of interest in medicinal chemistry due to their potential biological activities . Future research may focus on the synthesis of novel thiophene derivatives and investigation of their pharmacological activities .

properties

IUPAC Name

methyl 4-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWYTNOORXRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyanothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 3.82 g (17.3 mmol) methyl 4-bromothiophene-2-carboxylate (as prepared in the previous step) in 10 mL of anhyd DMF was added 3.10 g (34.6 mmol) of copper (I) cyanide. The mixture was heated to reflux with stirring for 18 h, cooled and poured into 100 mL of 10% (w/v) KCN. The mixture was extracted with EtOAc (3×60 mL) and the combined extracts were washed with 150 mL each of water and brine. The dark solution was dried over Na2SO4, treated with decolorizing carbon, filtered and the resulting colorless solution concentrated in vacuo. The resulting light yellow solid was recrystallized from MeOH to afford the title compound as a cream-colored solid (1.67 g, 58%). 1H-NMR (300 MHz, CDCl3) δ8.09 (d, 1H, J=1.4 Hz), 7.93 (d, 1H, J=1.4 Hz), and 3.93 (s, 3H). IR (film): 2235 and 1712 cm−1.
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

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